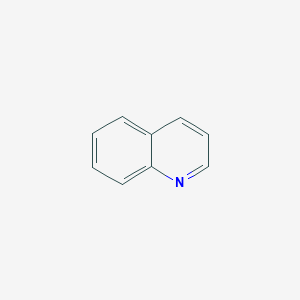
Methyl 6-chloro-6-oxohexanoate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 6-chloro-6-oxohexanoate involves different chemical routes, including regioselective chlorination and ozonolytic cleavage processes. For example, regioselective chlorination of a methyl group in certain precursors via reaction with sulfuryl chloride in methylene chloride has been performed, leading to the development of key compounds in biotin (vitamin H) synthesis (Zav'yalov et al., 2006). Another method involves the ozonolytic cleavage of cyclohexene to terminally differentiated products, including Methyl 6-oxohexanoate (Claus & Schreiber, 2003).
Molecular Structure Analysis
The molecular structure of this compound and its analogs has been elucidated through various spectroscopic and crystallographic techniques. Structural characterization is essential for understanding the compound's reactivity and properties. For instance, the crystal and molecular structure of related compounds has been determined by single-crystal X-ray diffraction studies, providing insights into their geometric and electronic structures (De Armas et al., 2000).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leading to the formation of different products. These reactions include ozonolysis, Dieckmann condensation, and C-H insertion reactions, showcasing the compound's versatility in synthetic chemistry (Yakura et al., 1999). The compound's reactivity is crucial for its application in synthesizing complex molecules and intermediates in pharmaceutical and materials science.
Scientific Research Applications
Anti-inflammatory Properties and Fluorescent Probe Uses :
- Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, a derivative of Methyl 6-chloro-6-oxohexanoate, has shown anti-inflammatory properties. It has also been used as a fluorescent probe and an intermediate in synthesizing other fluorescent molecules for studying the polarity of lipid bilayers in biological membranes (Balo, Fernández, García‐Mera, & López, 2000).
Intermediate in Leukotriene Synthesis :
- Methyl 5S-(benzoyloxy)-6-oxohexanoate, a compound derived from this compound, serves as an intermediate in synthetic routes to leukotriene B4, a lipoxygenase-derived arachidonic acid metabolite (Hayes & Wallace, 1990).
Ozonolytic Cleavage Products :
- This compound is involved in the ozonolytic cleavage of cyclohexene, yielding products like Methyl 6-oxohexanoate and Methyl 6,6-dimethoxyhexanoate. This process is important for various chemical synthesis pathways (Claus & Schreiber, 2003).
Synthesis of Biotin (Vitamin H) :
- Regioselective chlorination of this compound derivatives has been used in the synthesis of biotin, an essential vitamin (Zav’yalov et al., 2006).
Synthesis of (R)-(+)-α-Lipoic Acid :
- Alkyl 6-chloro-3-oxohexanoates, synthesized from this compound, have been reduced using bakers' yeast in the synthesis of (R)-(+)-α-lipoic acid, a cofactor in biochemical reactions (Gopalan & Jacobs, 1990).
Anticonvulsant Properties :
- Certain derivatives of this compound have been studied for their anticonvulsant properties, contributing to the development of new medications (Scott et al., 1993).
Mechanism of Action
Target of Action
It’s known to be used as a reagent in the synthesis of various compounds .
Mode of Action
Methyl adipoyl chloride interacts with its targets through chemical reactions. As a reagent, it participates in the formation of new bonds, contributing to the synthesis of complex molecules. The exact nature of these interactions depends on the specific reaction conditions and the other reactants involved .
Biochemical Pathways
Methyl adipoyl chloride is involved in the synthesis of various compounds. For instance, it has been used in the preparation of polyester hydrochlorides and polyamides, which have potential non-linear optical characteristics . The downstream effects of these pathways depend on the specific compounds being synthesized and their subsequent roles in biological or chemical systems.
Pharmacokinetics
Its pharmacokinetic properties would be influenced by factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual .
Result of Action
The molecular and cellular effects of Methyl adipoyl chloride’s action are primarily related to its role as a reagent in chemical synthesis. It contributes to the formation of new compounds with diverse properties and functions .
Action Environment
The action, efficacy, and stability of Methyl adipoyl chloride can be influenced by various environmental factors. These include the pH, temperature, and presence of other reactants in the reaction environment. For instance, its reactivity might be enhanced or inhibited by the presence of certain catalysts or inhibitors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 6-chloro-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLGIEZOMYJKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956850 | |
| Record name | Methyl 6-chloro-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35444-44-1 | |
| Record name | Hexanoic acid, 6-chloro-6-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35444-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-chloro-6-oxohexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035444441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 6-chloro-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-chloro-6-oxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

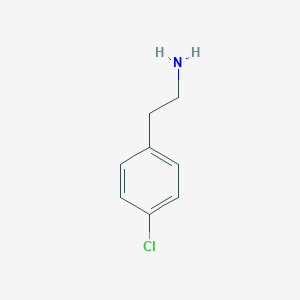

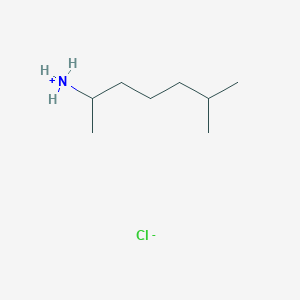



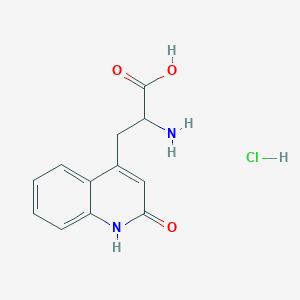
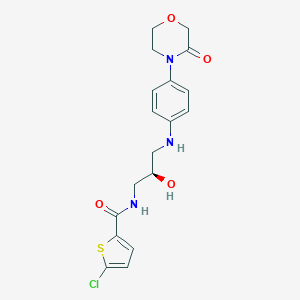
![7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B57588.png)
![8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B57591.png)
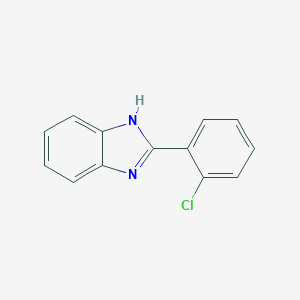

![N-[(Z)-(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide](/img/structure/B57603.png)
